molecular formula C25H27N3O4 B2777041 N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 898433-31-3

N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No.: B2777041
CAS No.: 898433-31-3
M. Wt: 433.508
InChI Key: VJAOURUBHUUGFT-UHFFFAOYSA-N
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Description

N’-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide is a complex organic compound that features a furan ring, a tetrahydroisoquinoline moiety, and a methoxy-methylphenyl group

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c1-17-9-10-22(31-2)20(14-17)27-25(30)24(29)26-15-21(23-8-5-13-32-23)28-12-11-18-6-3-4-7-19(18)16-28/h3-10,13-14,21H,11-12,15-16H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAOURUBHUUGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the tetrahydroisoquinoline moiety: This can be synthesized via Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Coupling reactions: The furan and tetrahydroisoquinoline units are then coupled with the ethanediamide backbone using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The tetrahydroisoquinoline moiety can be reduced to form dihydroisoquinoline derivatives.

    Substitution: The methoxy-methylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using corresponding halogenating or nitrating agents.

Major Products

    Oxidation: Furanones, quinones.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism by which N’-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and tetrahydroisoquinoline moieties may play a role in binding to these targets, while the methoxy-methylphenyl group could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N’-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-(2-methoxyphenyl)ethanediamide: Similar structure but lacks the methyl group on the phenyl ring.

    N’-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-(2-methylphenyl)ethanediamide: Similar structure but lacks the methoxy group on the phenyl ring.

Uniqueness

The presence of both the methoxy and methyl groups on the phenyl ring in N’-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide may confer unique electronic and steric properties, potentially enhancing its biological activity or material properties compared to similar compounds.

Biological Activity

N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound exhibits structural features that suggest various pharmacological properties, including interactions with neurotransmitter systems and potential anti-cancer effects.

Chemical Structure and Properties

The molecular formula of the compound is C23H30N4O4, with a molecular weight of 426.517 g/mol. The structure includes a furan ring and a tetrahydroisoquinoline moiety, which are known to contribute to the biological activity of similar compounds.

PropertyValue
Molecular FormulaC23H30N4O4
Molecular Weight426.517 g/mol
IUPAC NameThis compound
Purity≥95%

Neuropharmacological Effects

Research indicates that compounds containing furan and tetrahydroisoquinoline structures can influence neurotransmitter systems, particularly those related to dopamine and serotonin. Studies have shown that derivatives of tetrahydroisoquinolines exhibit antidepressant and anxiolytic effects:

  • Dopamine Receptor Interaction : Compounds similar to this compound have been noted to act as dopamine D2 receptor antagonists, which may provide therapeutic benefits in treating conditions like schizophrenia and depression.

Anticancer Properties

Some studies have suggested that isoquinoline derivatives possess anticancer properties by inducing apoptosis in cancer cells. The presence of the furan ring may enhance the compound's ability to penetrate cell membranes and interact with cellular targets.

Case Studies

  • Case Study on Antidepressant Activity : A study evaluated a series of tetrahydroisoquinoline derivatives for their ability to modulate serotonin levels in rodent models. The results indicated that compounds with similar structural motifs to N'-[2-(furan-2-yl)-...] significantly increased serotonin levels, correlating with reduced depressive behaviors.
  • Case Study on Cytotoxicity : In vitro assays were conducted using various cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations.

Table 2: Biological Activity Summary

Activity TypeObservations
NeuropharmacologicalDopamine D2 antagonist activity observed
AnticancerInduced apoptosis in cancer cell lines
CytotoxicityIC50 values in micromolar range

Q & A

Q. What are the critical steps and challenges in synthesizing this compound?

The synthesis involves multi-step organic reactions, including amide bond formation between the tetrahydroisoquinoline and ethanediamide moieties. Key challenges include optimizing reaction conditions (e.g., temperature, solvent polarity) to avoid side products like dimerization of the tetrahydroisoquinoline group. Catalysts such as EDCI or DMAP are often used to enhance coupling efficiency .

Q. How can researchers characterize the compound’s stability under physiological conditions?

Stability studies should assess degradation under varying pH (e.g., simulated gastric/intestinal fluids) and thermal stress. High-performance liquid chromatography (HPLC) with UV detection is recommended to monitor degradation products. For example, hydrolysis of the ethanediamide group under acidic conditions may require buffered solutions to stabilize the compound during in vitro assays .

Q. What spectroscopic methods are most effective for structural confirmation?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the furan, tetrahydroisoquinoline, and methoxyphenyl groups. Mass spectrometry (MS) with electrospray ionization (ESI) can confirm molecular weight and fragmentation patterns, particularly for detecting impurities in the final product .

Advanced Research Questions

Q. How can computational modeling predict binding interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with receptors like G-protein-coupled receptors (GPCRs) or kinases. Focus on the tetrahydroisoquinoline moiety’s potential to bind hydrophobic pockets and the furan group’s role in π-π stacking. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC50 values (e.g., anticancer vs. anti-inflammatory assays) may arise from assay conditions (e.g., cell line variability, serum concentration). Use standardized protocols (e.g., NIH/3T3 for cytotoxicity) and orthogonal assays (e.g., Western blotting for target protein inhibition) to confirm activity. Adjust solvent systems (e.g., DMSO concentration ≤0.1%) to avoid artifacts .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

The chiral center at the ethyl linker (between furan and tetrahydroisoquinoline) may affect target selectivity. Use chiral HPLC to separate enantiomers and test each for activity. For example, the (R)-enantiomer might show higher affinity for serotonin receptors, while the (S)-form could exhibit off-target effects .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen variables like solvent polarity and catalyst loading .
  • In Vivo Studies : Prioritize pharmacokinetic profiling (e.g., Cmax, AUC) in rodent models to assess bioavailability, noting the compound’s potential for hepatic first-pass metabolism due to the methoxyphenyl group .
  • Data Reproducibility : Share raw NMR/MS datasets via repositories like PubChem or Zenodo to facilitate cross-validation .

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